molecular formula C33H31BrN6O2S B10911734 N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide

Cat. No.: B10911734
M. Wt: 655.6 g/mol
InChI Key: SSHDVIWRDSHGJW-UHFFFAOYSA-N
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Description

“N’~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including bromobenzyl, phenyl, triazolyl, and sulfanyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE” likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Bromobenzyl Group: This step may involve a nucleophilic substitution reaction where a bromobenzyl halide reacts with a phenolic compound.

    Formation of the Hydrazide Linkage: This can be accomplished through the reaction of a hydrazine derivative with an acyl chloride or ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N’~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, such compounds are studied for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “N’~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other critical proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-({2-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE
  • N’~1~-({2-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE

Uniqueness

The uniqueness of “N’~1~-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANOHYDRAZIDE” lies in its specific substitution pattern and the presence of the bromobenzyl group, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C33H31BrN6O2S

Molecular Weight

655.6 g/mol

IUPAC Name

N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C33H31BrN6O2S/c1-23-15-17-28(18-16-23)35-21-31-37-39-33(40(31)29-12-4-3-5-13-29)43-24(2)32(41)38-36-20-26-10-6-7-14-30(26)42-22-25-9-8-11-27(34)19-25/h3-20,24,35H,21-22H2,1-2H3,(H,38,41)

InChI Key

SSHDVIWRDSHGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OCC5=CC(=CC=C5)Br

Origin of Product

United States

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